1-(Carboxyethyl)-4-iodopyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-carboxyethyl)-4-iodopyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c1-3(6(11)12)10-2-4(8)5(9-10)7(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYPVPYIGSZCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Carboxyethyl)-4-iodopyrazole-3-carboxylic acid (CAS No. 1354706-74-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with carboxylic acid groups and an iodine atom. The presence of these functional groups suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions, enhancing the compound's binding affinity to target proteins. The iodine atom may also play a role in modulating the compound's electronic properties, potentially influencing its reactivity and interaction with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent.
- Enzyme Inhibition : Preliminary investigations indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Anti-inflammatory Effects : There is emerging evidence that this compound may reduce inflammation in cellular models, indicating potential use in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, highlighting its potential as a lead compound for antibiotic development.
- Enzyme Interaction Studies : In vitro assays revealed that this compound effectively inhibited the activity of certain enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes. This inhibition was dose-dependent, suggesting a mechanism that could be exploited for anti-inflammatory drug development.
- Cell Culture Experiments : Experiments using human cell lines indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, further supporting its role as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Insights :
- Iodine vs. Chlorine: The iodine atom in the target compound (vs.
- Carboxyethyl vs. Ethyl : The carboxyethyl group introduces additional acidity (pKa ~4-5 for carboxylic acids) and hydrogen-bonding capacity compared to the ethyl group in .
- Ester vs. Acid : The methoxycarbonyl group in reduces water solubility but may enhance membrane permeability compared to free carboxylic acids.
Physicochemical Properties
- Solubility: The target compound’s carboxylic acid groups enhance aqueous solubility relative to esters (e.g., ) or non-polar substituents (e.g., phenyl in ). However, iodine’s hydrophobicity may offset this slightly.
- Acidity : The 3-carboxylic acid (pKa ~2-3) and carboxyethyl group (pKa ~4-5) create a diprotic system, enabling pH-dependent solubility and reactivity.
- Thermal Stability : Iodinated pyrazoles (e.g., ) generally exhibit moderate thermal stability, though dihydropyrazoles (e.g., ) may decompose under oxidative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
